molecular formula C15H16N6O6S2 B4805488 [[7-[(carbamoylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonylamino]urea

[[7-[(carbamoylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonylamino]urea

Cat. No.: B4805488
M. Wt: 440.5 g/mol
InChI Key: PQWKYJKCJFIWQD-UHFFFAOYSA-N
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Description

[[7-[(carbamoylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonylamino]urea is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes both carbamoylamino and sulfonylamino groups, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[7-[(carbamoylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonylamino]urea typically involves multiple steps, including the introduction of carbamoylamino and sulfonylamino groups onto a fluorenyl backbone. Common synthetic routes may involve the use of reagents such as carbamoyl chloride and sulfonyl chloride under controlled conditions to achieve the desired product. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing waste and energy consumption. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

[[7-[(carbamoylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonylamino]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, [[7-[(carbamoylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonylamino]urea is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with proteins and enzymes. Its ability to form stable complexes with biomolecules makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents .

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the treatment of various diseases .

Industry

In industrial applications, this compound is used in the development of advanced materials and coatings. Its stability and reactivity make it suitable for use in high-performance materials with specific properties .

Mechanism of Action

The mechanism of action of [[7-[(carbamoylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonylamino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • **[7-[(carbamoylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonylamino]urea
  • **[7-[(carbamoylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonylamino]urea
  • **[7-[(carbamoylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonylamino]urea

Uniqueness

[[7-[(carbamoylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonylamino]urea stands out due to its unique combination of carbamoylamino and sulfonylamino groups. This structural feature allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research and industrial applications .

Properties

IUPAC Name

[[7-[(carbamoylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonylamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O6S2/c16-14(22)18-20-28(24,25)10-1-3-12-8(6-10)5-9-7-11(2-4-13(9)12)29(26,27)21-19-15(17)23/h1-4,6-7,20-21H,5H2,(H3,16,18,22)(H3,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWKYJKCJFIWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)NNC(=O)N)C3=C1C=C(C=C3)S(=O)(=O)NNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[[7-[(carbamoylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonylamino]urea
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[[7-[(carbamoylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonylamino]urea
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[[7-[(carbamoylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonylamino]urea
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[[7-[(carbamoylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonylamino]urea
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[[7-[(carbamoylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonylamino]urea
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[[7-[(carbamoylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonylamino]urea

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